molecular formula C15H19N3O7 B1239690 [(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Cat. No.: B1239690
M. Wt: 353.33 g/mol
InChI Key: PBLNJFVQMUMOJY-NBVRZTHBSA-N
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Description

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its oxan-2-ylidene core, which is substituted with acetamido, dihydroxy, and hydroxymethyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the introduction of the acetamido group. The oxan-2-ylidene core is then formed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino N-phenylcarbamate
  • N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is unique due to its specific substitution pattern and the presence of the oxan-2-ylidene core. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+

InChI Key

PBLNJFVQMUMOJY-NBVRZTHBSA-N

Isomeric SMILES

CC(=O)NC\1C(C(C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Synonyms

N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
NAc-LAPCO
O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate
PUGNAC

Origin of Product

United States

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